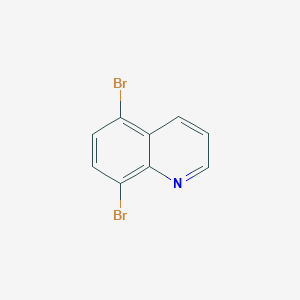

5,8-Dibromoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSHATKNSDVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356135 | |

| Record name | 5,8-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81278-86-6 | |

| Record name | 5,8-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,8-Dibromoquinoline CAS number

An In-Depth Technical Guide to 5,8-Dibromoquinoline

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and methodologies.

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Its unique substitution pattern makes it a valuable building block in organic synthesis.

-

Chemical Name : this compound

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical & Spectral Properties

The physical and chemical characteristics of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 286.95 g/mol | [1][2] |

| Appearance | Solid / Colorless Precipitate | [5] |

| Melting Point | 126-130 °C | [2] |

| Boiling Point (Predicted) | 347.9 ± 22.0 °C | [2] |

| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.24 ± 0.29 | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry Environment | [2][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of quinoline. The following protocol is based on a well-established method that demonstrates high efficiency.[5]

Underlying Principles of the Synthesis

The reaction proceeds via an electrophilic aromatic substitution mechanism. Quinoline is an electron-rich aromatic system, but the nitrogen atom deactivates the ring towards electrophiles. The use of concentrated sulfuric acid protonates the quinoline nitrogen, further deactivating the heterocyclic ring and directing the substitution to the benzene ring. Silver sulfate (Ag₂SO₄) acts as a catalyst, assisting in the generation of the active brominating species.

Experimental Workflow: Step-by-Step Protocol

This protocol details the synthesis yielding approximately 12.5 g of this compound.[5]

-

Reaction Setup : In a suitable reaction vessel, combine quinoline (6.6 ml), silver sulfate (16.5 g), and concentrated sulfuric acid (60 ml).

-

Bromination : Slowly add bromine (5.2 ml) to the solution.

-

Reaction Monitoring : Shake or stir the mixture vigorously. The reaction is typically complete when the characteristic red-brown color of bromine is no longer visible (approximately 3 hours).

-

Precipitate Removal : Filter the reaction mixture to remove the silver bromide (AgBr) precipitate that forms.

-

Washing : Wash the collected silver bromide with water. Combine the filtrate and the washings.

-

Product Precipitation : Pour the combined filtrate and washings over ice. Carefully adjust the pH to 2-3. This will cause the this compound to precipitate as a colorless solid.

-

Purification : Collect the precipitate by filtration. Recrystallize the crude product from acetone to yield pure this compound.[5]

Caption: Figure 3: Key Reactivity Pathways for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate. [2]While specific applications of the title compound are proprietary or in early-stage research, the broader class of bromoquinoline derivatives has shown significant potential in medicinal chemistry.

-

Anticancer Agents : Numerous studies have demonstrated that brominated quinoline derivatives can be converted into compounds with potent antiproliferative activity against various cancer cell lines, including colon, cervical, and breast cancer. For instance, derivatives of 6,8-dibromoquinoline have been used to synthesize novel molecules that inhibit human topoisomerase I, a critical enzyme for DNA replication. * Antimicrobial Agents : The quinoline-5,8-dione scaffold, which can be accessed from bromoquinoline precursors, is a core component in many compounds with antibacterial and antifungal properties. [7][8]* Enzyme Inhibitors : Substituted quinolines derived from bromo-intermediates have shown inhibitory activity against metabolic enzymes like carbonic anhydrase and cholinesterases, suggesting potential applications in a range of therapeutic areas. [9]

Safety and Handling

As with any halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting. [6]

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat. [6][10]* Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. [6][10]* First Aid :

-

Skin Contact : Wash the affected area immediately with soap and plenty of water. [10][11] * Eye Contact : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [10][11] * Inhalation : Move the person to fresh air. [10] * Ingestion : Do not induce vomiting. Seek immediate medical assistance. [12]* Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place away from strong oxidizing agents. [2][6][12]

-

Conclusion

This compound (CAS 81278-86-6) is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined physicochemical properties, reliable synthesis protocol, and versatile reactivity at the C-5 and C-8 positions make it an invaluable starting material for the development of complex molecules. Its utility is underscored by the diverse biological activities observed in its derivatives, particularly in the pursuit of novel anticancer and antimicrobial agents. Proper safety and handling procedures are essential when working with this compound to ensure a safe and effective research environment.

References

-

Preparation of this compound - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

-

This compound - ChemBK. (2024, April 9). ChemBK. Retrieved January 10, 2026, from [Link]

-

This compound supplier - CAS 81278-86-6 - EC-000.2322 - Exclusive Chemistry Ltd. (2024, April 29). Exclusive Chemistry Ltd. Retrieved January 10, 2026, from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

-

5,8-Dibromoisoquinoline | C9H5Br2N | CID 271281 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

5,8-Dibromoquinoxaline | C8H4Br2N2 | CID 11514763 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.). Google Patents.

-

Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - Research India Publications. (n.d.). Research India Publications. Retrieved January 10, 2026, from [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). ACG Publications. Retrieved January 10, 2026, from [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (2019, September 29). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[1][2][5]hiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- EP1089976B1 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.). Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. exchemistry.com [exchemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. One moment, please... [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5,7-Dibromo-8-hydroxyquinoline | 521-74-4 | TCI AMERICA [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

5,8-Dibromoquinoline molecular weight

An In-depth Technical Guide to 5,8-Dibromoquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic organic compound. The document details its fundamental physicochemical properties, outlines established synthesis and characterization protocols, and explores its significant applications, particularly as a pharmaceutical intermediate and a precursor in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Introduction

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The introduction of two bromine atoms at the 5 and 8 positions of the quinoline ring significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. Its structural rigidity and the presence of reactive bromine atoms allow for further functionalization through various cross-coupling and substitution reactions. This guide aims to be a self-contained resource, consolidating critical technical information to support ongoing and future research involving this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and application in experimental design. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Br₂N | [1][2] |

| Molecular Weight | 286.95 g/mol | [1][3] |

| CAS Number | 81278-86-6 | [1][4] |

| Appearance | Solid | [2] |

| Melting Point | 129-130 °C | [5] |

| Boiling Point | 347.9±22.0 °C (Predicted) | [4] |

| Density | 1.923±0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.24±0.29 (Predicted) | [4] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

These properties indicate that this compound is a stable solid under standard laboratory conditions. Its predicted pKa suggests it is a very weak base. The distinct melting point provides a straightforward method for a preliminary purity assessment.

Synthesis and Purification

The synthesis of this compound is a critical process for its availability in research. Several synthetic routes have been reported, with the direct bromination of quinoline being a common approach.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on a well-established method for the preparation of this compound.[5]

Materials:

-

Quinoline (6.6 ml)

-

Silver sulfate (16.5 g)

-

Concentrated sulfuric acid (60 ml)

-

Bromine (5.2 ml)

-

Ice

-

Acetone (for recrystallization)

Procedure:

-

In a suitable reaction vessel, combine quinoline, silver sulfate, and concentrated sulfuric acid.

-

Slowly add bromine to the solution.

-

Shake the mixture vigorously for approximately 3 hours, or until the characteristic color of bromine disappears.

-

Filter the reaction mixture to remove the silver bromide precipitate.

-

Wash the collected silver bromide with water.

-

Combine the filtrate and the washings and pour the mixture over a sufficient amount of ice.

-

Adjust the pH of the solution to 2-3, which will cause a colorless precipitate to form.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from acetone to yield pure this compound.[5]

Causality of Experimental Choices:

-

Silver Sulfate: The use of silver sulfate is crucial as it acts as a catalyst and facilitates the electrophilic substitution by forming a more reactive brominating species.

-

Concentrated Sulfuric Acid: Sulfuric acid serves as both a solvent and a protonating agent, activating the quinoline ring towards electrophilic attack.

-

pH Adjustment: The precipitation of the product at a specific pH is a critical purification step, leveraging the compound's low solubility under acidic conditions while keeping potential impurities dissolved.

Spectroscopic Characterization

Unequivocal structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.[6]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups and the overall fingerprint of the molecule. The vibrational spectra of halogenated quinolines have been studied, providing a basis for the interpretation of the IR spectrum of this compound.[9]

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Precursor for Biologically Active Compounds

The bromine atoms at the 5 and 8 positions are amenable to various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the synthesis of novel quinoline derivatives. Studies have shown that bromoquinolines and their derivatives can exhibit a range of biological activities, including anticancer properties.[10][11][12] For instance, derivatives of bromoquinolines have been investigated for their potential as anticancer agents and topoisomerase inhibitors.[12]

Role in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11] The ability to selectively functionalize the this compound core makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of various substituted quinolines from bromo-precursors has been a key strategy in the development of new therapeutic agents.[11][13] For example, the chemistry of quinolin-5,8-dione compounds, which can be derived from bromoquinolines, has been of great interest due to their broad pharmacological activities.[14]

Synthetic Utility

Beyond pharmaceutical applications, this compound is a useful building block in organic synthesis for creating complex heterocyclic systems. The differential reactivity of the bromine atoms can potentially be exploited for sequential, site-selective reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | [15][16] |

| Engineering Controls | Handle in a well-ventilated area, preferably a chemical fume hood. | [15] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [15][17] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. | [15][17] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. | [16][17] |

| First Aid (Skin) | Wash off with soap and plenty of water. | [16][17] |

| First Aid (Inhalation) | Move person into fresh air. | [16] |

| First Aid (Ingestion) | Do NOT induce vomiting. Seek immediate medical attention. | [16][17] |

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, the guidelines for structurally similar bromo-aromatic compounds should be followed.[16][17]

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable tool for researchers. The potential for this molecule to serve as a scaffold for the development of novel therapeutic agents underscores the importance of a thorough understanding of its chemistry, as detailed in this guide. Future research will likely continue to uncover new applications for this versatile heterocyclic compound.

References

-

PrepChem. Preparation of this compound. [Link]

-

ChemBK. This compound. [Link]

-

Exclusive Chemistry Ltd. This compound supplier - CAS 81278-86-6. [Link]

-

PubChem. 5,8-Dibromoisoquinoline. [Link]

-

ChemBK. 5,8-dibromo-Quinoxaline. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]

-

PubChem. 5,8-Dibromoquinoxaline. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

-

ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

-

ResearchGate. Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5,8-Dibromoisoquinoline | C9H5Br2N | CID 271281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Significance of the 5,8-Dibromoquinoline Scaffold

An In-depth Technical Guide to the Physical Properties of 5,8-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound built upon a quinoline core.[1] As a di-halogenated aromatic system, it serves as a versatile and highly valuable building block in medicinal chemistry and materials science. The strategic placement of bromine atoms at the C5 and C8 positions creates reactive sites, making it an ideal precursor for introducing a variety of functional groups through cross-coupling reactions.[2] This functionalization is critical in the development of novel therapeutic agents, as quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[3][4][5] This guide provides a comprehensive overview of the core physical properties, spectroscopic profile, synthesis, and safe handling of this compound, offering field-proven insights for its application in research and drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are essential for its handling, reaction setup, and purification. These properties have been determined by various suppliers and researchers and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81278-86-6 | [1][6][7] |

| Molecular Formula | C₉H₅Br₂N | [1][6][8] |

| Molecular Weight | 286.95 g/mol | [1][6][7] |

| Appearance | Solid, White to yellow crystals | [8][9] |

| Melting Point | 126 - 130 °C | [1][6][9] |

| Boiling Point | 347.9 ± 22.0 °C (Predicted) | [1] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.24 ± 0.29 (Predicted) | [1] |

| Storage Condition | Sealed in a dry place at room temperature. | [1][10] |

Note: Some properties, such as boiling point and density, are predicted values based on computational models.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics based on its molecular structure and data from analogous compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the five aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen heteroatom. Protons on the pyridine ring (H-2, H-3, H-4) will typically appear at a lower field compared to those on the benzene ring (H-6, H-7).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbons directly bonded to the bromine atoms (C-5 and C-8) will exhibit chemical shifts influenced by the halogen's electronegativity and will be readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include C-H stretching vibrations for the aromatic ring protons, C=C and C=N stretching vibrations characteristic of the quinoline scaffold, and C-Br stretching vibrations at lower frequencies.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio).[14] This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak, confirming the presence of two bromine atoms.[14]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of quinoline. The following protocol is a reliable method for its preparation in a laboratory setting.[9]

Experimental Protocol: Bromination of Quinoline

Objective: To synthesize this compound via the direct bromination of quinoline in the presence of silver sulfate.

Reagents:

-

Quinoline (6.6 ml)

-

Silver Sulfate (16.5 g)

-

Concentrated Sulfuric Acid (60 ml)

-

Bromine (5.2 ml)

-

Acetone (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of quinoline, silver sulfate, and concentrated sulfuric acid.

-

Bromination: Slowly add bromine to the solution. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Shake or stir the mixture vigorously. The progress of the reaction can be monitored by the consumption of the red-brown bromine color, which typically takes around 3 hours.[9] The silver sulfate acts as a catalyst, facilitating the electrophilic attack of bromine on the quinoline ring.

-

Isolation of Crude Product: Once the bromine is consumed, filter the reaction mixture to remove the silver bromide precipitate.

-

Precipitation: Pour the filtrate over ice and adjust the pH to 2-3. This will cause the this compound to precipitate out as a colorless solid.[9]

-

Purification: Collect the precipitate by filtration and wash it with water. Recrystallize the crude product from acetone to yield pure this compound.[9] The final product should have a melting point of approximately 129-130 °C.[9]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[1] The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Anticancer Drug Discovery: Bromoquinolines are precursors for compounds that have shown promising anticancer activities.[3] By replacing the bromine atoms with other functional groups, libraries of novel quinoline derivatives can be synthesized and screened for their efficacy against various cancer cell lines, such as colon, cervical, and breast cancer.[4]

-

Heterocyclic Chemistry: It is a foundational reagent for creating polyheteroaromatic systems and other complex molecular architectures used in materials science and medicinal chemistry.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. While a specific safety data sheet may vary, general precautions for bromo-aromatic compounds should be followed.[10][15]

Hazard Identification:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemically resistant gloves, and a lab coat.[10][15]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[10]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment away from incompatible materials like strong oxidizing agents.[1][17]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical advice if irritation or other symptoms persist.[16][17]

References

-

ChemBK. (2024, April 9). 5,8-dibromo-Quinoxaline. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024, April 29). This compound supplier - CAS 81278-86-6. Retrieved from [Link]

-

PrepChem.com. Preparation of this compound. Retrieved from [Link]

-

PubChem. 5,8-Dibromoisoquinoline. Retrieved from [Link]

-

Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3801. Retrieved from [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

PubChem. 5,8-Dibromoquinoxaline. Retrieved from [Link]

-

Semantic Scholar. NEW EFFICIENT SYNTHESES OF 6,7-DIBROMOQUINOLINE- 5,8-DIONES. Retrieved from [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]

-

ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]

-

Filo. Problem 5 Given the following spectroscopic data for a compound with the.... Retrieved from [Link]

-

Nature. New therapeutic modalities in drug discovery and development: Insights & opportunities. Retrieved from [Link]

-

ResearchGate. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. Retrieved from [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. exchemistry.com [exchemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acgpubs.org [acgpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chembk.com [chembk.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5,8-Dibromoquinoline in Organic Solvents

Introduction

5,8-Dibromoquinoline is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery.[1][2] Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The introduction of bromine atoms at the 5 and 8 positions significantly influences the molecule's electronic properties and provides synthetic handles for further functionalization, making it a valuable building block for novel therapeutics.[3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in a laboratory and industrial setting. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offers insights into its expected solubility based on molecular structure, and presents a detailed, field-proven protocol for its experimental determination. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this compound's solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₅Br₂N | [2][4] |

| Molecular Weight | 286.95 g/mol | [4] |

| Melting Point | 130 °C | [2] |

| Appearance | Solid | [5] |

| CAS Number | 81278-86-6 | [2][4] |

The relatively high melting point of this compound suggests strong intermolecular forces in its solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The presence of two bromine atoms contributes to a significant molecular weight and influences the compound's polarity.

Expected Solubility Profile: A-Priori Analysis

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can infer its likely solubility based on its molecular structure and by drawing parallels with structurally similar compounds. The principle of "like dissolves like" is a useful starting point.

This compound possesses a largely aromatic and nonpolar carbocyclic ring, while the nitrogen atom in the heterocyclic ring introduces a degree of polarity. The two bromine atoms are electron-withdrawing and contribute to the molecule's overall electronic character.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are expected to be effective at solvating this compound. Their polarity can interact with the nitrogen atom of the quinoline ring, while their organic nature can accommodate the hydrophobic carbocyclic portion. For instance, a related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in acetone.[6] Dimethyl sulfoxide (DMSO) is a powerful organic solvent known to dissolve a wide range of compounds.[7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols may exhibit moderate solvating power. While they can engage in hydrogen bonding with the quinoline nitrogen, the overall nonpolar character of the dibrominated ring system may limit high solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic nature of toluene might allow for some degree of solubility through π-π stacking interactions with the quinoline ring system. However, highly nonpolar solvents like hexane are expected to be poor solvents for this compound due to the presence of the polar nitrogen atom.

-

Halogenated Solvents (e.g., Chloroform, Dichloromethane): These solvents are often effective for compounds containing halogens and are likely to be good solvents for this compound. The similar polarities and potential for dipole-dipole interactions would favor dissolution. 5,7-dibromo-8-hydroxyquinoline shows fair solubility in chloroform and dichloromethane.[6]

The following Graphviz diagram illustrates the interplay of factors influencing the solubility of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. acgpubs.org [acgpubs.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

A Technical Guide to the Synthesis of 5,8-Dibromoquinoline from Quinoline

Introduction

Quinoline, a fused heterocyclic system comprising a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic functionalization of the quinoline core is paramount in drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and specificity.[3]

Among the most valuable derivatives are the halogenated quinolines. These compounds, particularly bromoquinolines, serve as highly versatile synthetic intermediates. The carbon-bromine bonds provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.[4][5] Specifically, 5,8-dibromoquinoline is a key building block, offering two distinct reaction sites for sequential and regioselective functionalization.

This guide provides an in-depth, field-proven protocol for the synthesis of this compound from quinoline. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from the mechanistic rationale for the reaction's regioselectivity to the function of each reagent, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Section 1: The Chemistry of Quinoline Bromination: Mechanistic Insights

A successful synthesis is built upon a solid understanding of the reaction mechanism. The dibromination of quinoline is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system, where reaction conditions are tailored to achieve the desired outcome.

1.1 The Quinoline Ring System: A Tale of Two Rings

The quinoline scaffold contains two electronically distinct rings: an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is basic (pKa of quinolinium ion is 4.9) and exerts a powerful electron-withdrawing effect, making the pyridine ring resistant to electrophilic attack.[6] Conversely, the benzene moiety is more susceptible to electrophilic substitution.[1]

1.2 Electrophilic Aromatic Substitution (SEAr) under Forcing Conditions

To achieve bromination, the reaction is conducted in concentrated sulfuric acid. This strongly acidic medium serves two critical purposes: it acts as the solvent and, more importantly, it protonates the basic nitrogen atom of the quinoline.

This protonation forms the quinolinium cation , which drastically alters the electronic landscape of the molecule. The positively charged nitrogen atom becomes a powerful deactivating group, further shutting down the pyridine ring to electrophilic attack and significantly reducing the reactivity of the entire system. Therefore, electrophilic substitution is forced to occur, albeit sluggishly, on the less deactivated carbocyclic (benzene) ring.[7][8]

The regioselectivity of the bromination—the preferential attack at the C5 and C8 positions—is a direct consequence of the stability of the intermediate carbocations (Arenium ions or Wheland intermediates) formed during the substitution process. Attack at C5 or C8 allows the positive charge to be delocalized across the aromatic system without placing it on the already positive and highly electronegative nitrogen atom. This leads to more stable intermediates compared to those formed from attack at C6 or C7.[9]

1.3 The Brominating System: Role of Br₂ and Silver Sulfate (Ag₂SO₄)

While molecular bromine (Br₂) is the bromine source, the deactivating nature of the quinolinium cation requires a highly potent electrophile. The addition of silver sulfate (Ag₂SO₄) is the key to enhancing the electrophilicity of the bromine. Silver sulfate reacts with bromine to generate a more powerful electrophilic species, potentially the bromonium ion (Br⁺), or a polarized complex that behaves as such.[10] This in-situ generation of a "super-electrophile" is crucial for overcoming the high activation energy barrier of the reaction. The concurrent precipitation of silver bromide (AgBr) helps drive the reaction forward.[11]

Section 2: Experimental Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures and has been validated for its reliability and yield.[12]

2.1 Safety First: Hazard Analysis and Mitigation

This synthesis involves hazardous materials that require strict safety protocols. The entire procedure must be performed in a certified chemical fume hood.

| Substance | Key Hazards | Mitigation Measures |

| Quinoline | Toxic, Carcinogen, Combustible liquid. | Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood. |

| Bromine | Highly corrosive, toxic, severe burns, fatal if inhaled. | Wear heavy-duty gloves (e.g., butyl rubber), face shield, safety goggles, and lab coat. Handle exclusively in a fume hood. Have a sodium thiosulfate solution ready for quenching spills. |

| Sulfuric Acid (conc.) | Highly corrosive, severe burns. | Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat. Add acid slowly to other solutions to avoid splashing. |

| Silver Sulfate | Causes skin and eye irritation. | Avoid inhalation of dust. Wear standard PPE. |

2.2 Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | CAS No. |

| Quinoline | C₉H₇N | 129.16 | 6.6 mL (7.2 g) | 55.8 | 91-22-5 |

| Bromine | Br₂ | 159.81 | 5.2 mL (16.2 g) | 101.4 | 7726-95-6 |

| Silver Sulfate | Ag₂SO₄ | 311.80 | 16.5 g | 52.9 | 10294-26-5 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 60 mL | - | 7664-93-9 |

| Acetone | C₃H₆O | 58.08 | ~100 mL | - | 67-64-1 |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional, for bromine addition)

-

Glass funnel and filter paper (for filtration)

-

Beaker (1 L)

-

Ice bath

-

pH paper or pH meter

-

Standard glassware for recrystallization

2.3 Step-by-Step Synthesis Procedure

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorsglobe.com [tutorsglobe.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. pjsir.org [pjsir.org]

- 11. The bromination of benzo[c]cinnoline: a correction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. prepchem.com [prepchem.com]

A Technical Guide to the Synthesis of 5,8-Dibromoquinoline: A Critical Evaluation of the Skraup Reaction and Alternative Pathways

Abstract: 5,8-Dibromoquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of more complex functional molecules.[1][2] The Skraup reaction, a classic and powerful method for quinoline synthesis, theoretically presents a direct route to this compound from 3,5-dibromoaniline.[3][4] This guide provides an in-depth analysis of this proposed synthesis, critically examining the mechanistic steps and the profound electronic challenges posed by the deactivated aromatic substrate. We explain the causality behind the expected low yields and present a detailed, adapted protocol for researchers exploring this pathway. In the spirit of providing field-proven and reliable methodologies, this whitepaper also details a more practical and validated alternative synthesis: the direct electrophilic bromination of quinoline.[5] Complete, step-by-step protocols, safety considerations, characterization data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies for this compound.

The Skraup Quinoline Synthesis: A Mechanistic Overview

Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone of heterocyclic chemistry for constructing the quinoline ring system.[6][7] The archetypal reaction involves heating an aromatic primary amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[8] The reaction is notoriously exothermic and requires careful control.[3][9]

The mechanism proceeds through several distinct stages:

-

Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7][10]

-

Michael Addition: The amino group of the aniline derivative performs a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein.[11][12]

-

Cyclization: The resulting aldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, closing the ring. This step is often rate-limiting and is highly sensitive to the electronic properties of the aromatic ring.

-

Dehydration: The cyclic alcohol intermediate is then dehydrated to form 1,2-dihydroquinoline.[12]

-

Oxidation: Finally, the 1,2-dihydroquinoline is aromatized by an oxidizing agent to yield the stable quinoline ring system.[11] Nitrobenzene is a common choice, conveniently serving as both the oxidant and a high-boiling solvent.[3][7]

Caption: General mechanism of the Skraup quinoline synthesis.

Theoretical Application to this compound Synthesis

To synthesize this compound via the Skraup reaction, the required starting material is 3,5-dibromoaniline. The bromine atoms on the resulting quinoline will be positioned relative to the nitrogen atom as dictated by their initial positions on the aniline ring.

Causality & Experimental Challenges

The primary challenge in this specific synthesis is the severe deactivation of the aniline ring by the two bromine substituents. This has two major consequences:

-

Reduced Nucleophilicity: The electron-withdrawing inductive effect of the bromine atoms significantly decreases the nucleophilicity of the amino group, slowing the initial Michael addition to acrolein.[13]

-

Deactivated Aromatic Ring: More critically, the deactivated benzene ring is much less susceptible to the intramolecular electrophilic attack required for cyclization. This step is likely to be extremely sluggish and inefficient, leading to very low yields of the desired product.[13] Competing side reactions, such as the polymerization of acrolein, would become dominant under the harsh, high-temperature acidic conditions.[14]

Proposed Experimental Protocol (Theoretical)

This protocol is adapted from general Skraup procedures and must be approached as an exploratory synthesis due to the aforementioned challenges.[15][16] Extreme caution is advised.

Table 1: Reagents for Theoretical Skraup Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 3,5-Dibromoaniline | 250.93 | 12.5 g | 0.05 | Substrate |

| Anhydrous Glycerol | 92.09 | 23.0 g (18.3 mL) | 0.25 | Acrolein Precursor |

| Nitrobenzene | 123.11 | 12.3 g (10.2 mL) | 0.10 | Oxidizing Agent / Solvent |

| Concentrated H₂SO₄ | 98.08 | 25 mL | ~0.46 | Catalyst / Dehydrating Agent |

| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | 1.0 g | 0.0036 | Moderator |

Step-by-Step Methodology:

-

Setup: In a 500 mL three-necked flask equipped with a powerful mechanical stirrer and a reflux condenser, add 3,5-dibromoaniline, anhydrous glycerol, and nitrobenzene.

-

Moderator: Add ferrous sulfate heptahydrate to the mixture. This is crucial to moderate the reaction's exothermicity.[3][17]

-

Acid Addition: While stirring vigorously in an ice bath, slowly and cautiously add concentrated sulfuric acid through a dropping funnel. The rate of addition should be controlled to keep the internal temperature below 100°C.

-

Reaction: Once the addition is complete, heat the mixture gently with a heating mantle. The reaction is highly exothermic and may begin to boil without external heating.[16] Once the initial vigorous reaction subsides, maintain a steady reflux for 4-5 hours.

-

Work-up: Allow the mixture to cool completely. Carefully pour the reaction mixture into a large beaker containing 500 mL of water and ice.

-

Neutralization: Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also highly exothermic and must be performed with cooling.

-

Isolation: Perform steam distillation to isolate the crude product. Unreacted nitrobenzene will distill first, followed by the this compound.[16]

-

Purification: The crude solid collected from the distillate can be purified by recrystallization from a suitable solvent like acetone or ethanol.

Caption: Experimental workflow for the theoretical Skraup synthesis.

A Validated Synthetic Alternative: Direct Bromination of Quinoline

Given the significant challenges of the Skraup route, a more efficient and reliable method for preparing this compound is the direct electrophilic bromination of quinoline itself.[5] In the presence of concentrated sulfuric acid, the quinoline ring is protonated, deactivating it towards electrophilic attack. However, the 5- and 8-positions remain the most favorable sites for substitution. The use of silver sulfate facilitates the reaction.

Experimental Protocol

This protocol is based on a verified literature procedure.[5]

Table 2: Reagents for Direct Bromination of Quinoline

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| Quinoline | 129.16 | 6.6 mL (8.5 g) | 0.066 | Substrate |

| Bromine (Br₂) | 159.81 | 5.2 mL (16.2 g) | 0.101 | Brominating Agent |

| Silver Sulfate (Ag₂SO₄) | 311.80 | 16.5 g | 0.053 | Facilitator |

| Concentrated H₂SO₄ | 98.08 | 60 mL | ~1.10 | Solvent / Catalyst |

Step-by-Step Methodology:

-

Preparation: In a flask suitable for shaking, combine quinoline, silver sulfate, and concentrated sulfuric acid.

-

Bromine Addition: Slowly and carefully add the liquid bromine to the solution.

-

Reaction: Shake the mixture continuously for approximately 3 hours, or until the red-brown color of the bromine has been completely consumed.

-

Filtration: Filter the reaction mixture to remove the precipitated silver bromide. Wash the solid precipitate with a small amount of water.

-

Precipitation: Pour the combined filtrate and washings over a large amount of crushed ice. Adjust the pH to 2-3 with a suitable base (e.g., sodium hydroxide solution), which will cause a colorless solid to precipitate.

-

Purification: Collect the precipitate by filtration and recrystallize it from acetone to yield pure this compound. The reported melting point is 129-130°C.[5]

Safety, Control, and Optimization

Skraup Reaction Hazards:

-

Exothermicity: The Skraup reaction is notoriously violent and can rapidly accelerate if not controlled.[9][18] The use of a moderator like ferrous sulfate is essential to ensure a smoother reaction profile.[3][8]

-

Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic and readily absorbed through the skin.[16] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[19]

Direct Bromination Hazards:

-

Reagents: Liquid bromine is highly toxic, volatile, and corrosive. It should be handled with extreme care in a fume hood. Concentrated sulfuric acid presents a significant corrosion hazard.

Optimization & Troubleshooting:

-

Low Yield (Skraup): As discussed, low yields are expected for the Skraup synthesis of this compound. Increasing the reaction time or temperature may offer marginal improvements but will likely favor polymer formation. For deactivated anilines, alternative forceful oxidizing agents like arsenic acid have been used historically, but this is strongly discouraged due to extreme toxicity.[3][7]

-

Incomplete Reaction (Bromination): If the bromine color persists, gentle warming of the reaction mixture may be required to drive the reaction to completion.

Characterization of this compound

Validation of the final product is achieved through standard spectroscopic techniques. The data confirms the successful dibromination at the C5 and C8 positions of the quinoline core.

Table 3: Spectroscopic Data for this compound

| Technique | Data / Observation | Reference |

| Formula | C₉H₅Br₂N | [20] |

| Molecular Weight | 286.95 g/mol | [20] |

| Appearance | Colorless or off-white solid | [5][20] |

| Melting Point | 129-130 °C | [5] |

| GC-MS (m/z) | 289, 287, 286, 284 (Characteristic isotopic pattern for two Br atoms) | [21] |

| ¹H NMR (CDCl₃, δ) | Signals corresponding to protons at H-2, H-3, H-4, H-6, and H-7. Absence of signals for H-5 and H-8 compared to quinoline. | [22] |

| ¹³C NMR (CDCl₃, δ) | 9 distinct carbon signals. Signals for C-5 and C-8 are shifted downfield and show reduced intensity due to C-Br bonds. | [21] |

Conclusion

While the Skraup reaction is a powerful tool for quinoline synthesis, its application for producing this compound from 3,5-dibromoaniline is fundamentally hampered by the electronic deactivation of the substrate. This guide posits a theoretical protocol for this route but underscores the high probability of extremely low yields, rendering it impractical for most research and development applications.

For professionals requiring an efficient and reliable synthesis of this compound, the direct bromination of quinoline stands as a superior and field-validated alternative. By providing detailed, self-validating protocols for both the theoretical and practical routes, this guide equips scientists with the necessary technical insights to make informed decisions in their synthetic design, prioritizing safety, efficiency, and successful outcomes.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDPjkDKCQynMbmteMG5Vgx2S5yx9pzFOaQsj76ROUEk5D-dm_ocpB3n-Uzz2ikxdFQqfnCB5iurMCJyxVkxTv6_TZ1l8Rq_FMsEHAmXJfpH_UsnnX2CSOWNEViX2SSzDQ_fed1e-qI2vHRtzo3XVFsUTgOYyZayV_m0nM=]

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQOuTX1YCYJq4RLaArBMYSdNQWCLysMhTKTRsbncKOqLbVfZEy4QDoccGACu4mV85LNe-D5kpST_590rlMPHX6zjUgxKgd4Nd1q0eZVB3vFHyqAHZ0yWOkUWGMbgbJCCEvSsmtgePHhKSo-TQ5gvmN9g8vfR_PMgIEgOP47V2b9NrWeDmlzfsG4yFwfXWUawod]

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1987). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3657733/]

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [URL: https://www.mdpi.com/1420-3049/21/8/1043]

- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6572146/]

- Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem. [URL: https://www.benchchem.com/technical-support/overcoming-challenges-in-the-synthesis-of-substituted-quinolines]

- Vapour phase synthesis of quinoline from aniline and glycerol over mixed oxide catalysts. (2000). Journal of Molecular Catalysis A: Chemical. [URL: https://www.sciencedirect.com/science/article/abs/pii/S138111699900361X]

- Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -Unsaturated .alpha.'-(Anilino)aryl Ketones and anil anils to Quinolines. (1987). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00381a032]

- Skraup reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1987). ResearchGate. [URL: https://www.researchgate.net/publication/20002157_On_the_Mechanism_of_the_Skraup-Doebner-Von_Miller_Quinoline_Synthesis]

- Technical Support Center: Optimization of Skraup Quinoline Synthesis. (2025). Benchchem. [URL: https://www.benchchem.

- Skraup reaction. (n.d.). chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Skraup_reaction.html]

- Doebner–Miller reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. [URL: https://organicreactions.org/index.php/The_Skraup_Synthesis_of_Quinolines]

- Skraup Reaction. (n.d.). NROChemistry. [URL: https://www.nro-chem.com/reaction-details/skraup-reaction/]

- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). Benchchem. [URL: https://www.benchchem.com/technical-support/overcoming-challenges-in-quinoline-synthesis]

- Skraup quinoline synthesis. (2023). Chemistry Online. [URL: https://www.chemistryonline.guru/skraup-quinoline-synthesis/]

- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem. [URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-the-skraup-synthesis-of-quinolines]

- Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=11200]

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274320/]

- The Skraup Synthesis of Quinolines. (1953). ResearchGate. [URL: https://www.researchgate.net/publication/233068536_The_Skraup_Synthesis_of_Quinolines]

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-brominated-tetrahydroquinolines-2-and-3-and-quinolines-5-and-6_fig1_265383563]

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (1998). ResearchGate. [URL: https://www.researchgate.net/publication/251437508_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline]

- Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. (n.d.). ResearchGate. [URL: https://www.researchgate.

- NEW EFFICIENT SYNTHESES OF 6,7-DIBROMOQUINOLINE-5,8-DIONES. (1998). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/NEW-EFFICIENT-SYNTHESES-OF-6%2C7-DIBROMOQUINOLINE-Choi-Lee/4379e49c9f28d0e5728a5202688f01f016d9994c]

- Preparation of this compound. (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-8-dibromoquinoline]

- Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/312028682_Regioselective_Bromination_of_58-Dimethoxyquinoline_with_N-Bromosuccinimide]

- Skraup’s Synthesis. (2012). Vive Chemistry - WordPress.com. [URL: https://vivechemistry.wordpress.com/2012/11/03/skraups-synthesis/]

- 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0448]

- Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999). Google Patents. [URL: https://patents.google.

- A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. (1944). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ie50417a013]

- Spectroscopic Comparison: 5,7-Dibromoquinoline and its Starting Material, Quinoline. (2025). Benchchem. [URL: https://www.benchchem.

- Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/333061689_Reaction_mechanism_of_the_Skraup_quinoline_synthesis]

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178491/]

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/289658591_THE_PREPARATION_OF_QUINOLINES_BY_A_MODIFIED_SKRAUP_REACTION]

- Skraup reaction. (2020). [URL: https://en.wikipedia.org/wiki/Skraup_reaction]

- This compound. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/en/5-8-dibromoquinoline-81278-86-6]

- Introduction. (n.d.). American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00030]

- Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v76p0064]

- 6,8-Dibromoquinoline. (n.d.). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505963/]

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11349580/]

- Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. (2025). Benchchem. [URL: https://www.benchchem.

- Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2007). ResearchGate. [URL: https://www.researchgate.

- The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0478]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 8. Skraup_reaction [chemeurope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. Skraup Reaction | NROChemistry [nrochemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry-online.com [chemistry-online.com]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

- 19. pubsapp.acs.org [pubsapp.acs.org]

- 20. This compound | CymitQuimica [cymitquimica.com]

- 21. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Alternative Synthetic Routes for 5,8-Dibromoquinoline

Introduction: The Strategic Importance of 5,8-Dibromoquinoline

This compound is a key heterocyclic building block in the development of novel therapeutics and advanced functional materials. Its unique substitution pattern on the quinoline scaffold allows for subsequent, regioselective functionalization, making it a valuable precursor for creating complex molecular architectures. The bromine atoms at the C5 and C8 positions can be readily transformed into other functional groups through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications. Given its strategic importance, the development of efficient, scalable, and selective synthetic routes to this compound is a critical endeavor for chemical researchers. This guide provides an in-depth analysis of both classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Chapter 1: The Classical Approach: Direct Electrophilic Aromatic Substitution

The most straightforward conceptual approach to this compound is the direct electrophilic bromination of the parent quinoline heterocycle. However, the quinoline system presents a unique challenge. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming the quinolinium cation. This deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring. Consequently, substitution occurs on the less deactivated benzene ring, primarily at the C5 and C8 positions.[1]

Causality Behind the Experimental Choices

Direct bromination with molecular bromine (Br₂) is often sluggish and unselective. To overcome the deactivation of the quinolinium cation, forcing conditions and a catalyst are required. A well-established method employs a combination of bromine, concentrated sulfuric acid, and silver sulfate.

-

Sulfuric Acid (H₂SO₄): Serves as both the solvent and the proton source to generate the quinolinium cation, directing the electrophilic attack to the carbocyclic ring.

-

Silver Sulfate (Ag₂SO₄): This is the critical component. Its role is to react with the hydrogen bromide (HBr) byproduct formed during the reaction. By precipitating silver bromide (AgBr), it drives the reaction equilibrium forward. More importantly, it is believed to interact with bromine to generate a more potent electrophilic brominating species, potentially a solvated bromonium ion (Br⁺), which is necessary to overcome the deactivated nature of the quinolinium ring.[1]

Experimental Protocol: Direct Bromination of Quinoline

A representative protocol adapted from the literature.[1]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with concentrated sulfuric acid (98%, 60 mL).

-

Reagent Addition: Carefully add quinoline (6.6 mL) and silver sulfate (16.5 g) to the stirred sulfuric acid.

-

Bromination: Cool the mixture in an ice bath. Slowly add bromine (5.2 mL) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 3-4 hours, indicated by the consumption of the bromine color.

-

Work-up: Pour the reaction mixture carefully onto crushed ice (approx. 200 g). The silver bromide will precipitate.

-

Filtration: Filter the mixture to remove the silver bromide precipitate. Wash the precipitate with cold water.

-

Precipitation & Isolation: Combine the filtrate and washings. Adjust the pH to approximately 2-3 with a suitable base (e.g., concentrated sodium hydroxide solution), which will cause the this compound to precipitate as a colorless solid.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like acetone or ethanol to yield pure this compound.

Visualizing the Pathway: Direct Bromination

Caption: Electrophilic bromination of quinoline in strong acid.

Chapter 2: Constructing the Core: The Skraup Synthesis

An alternative to functionalizing a pre-existing quinoline ring is to construct the dibrominated ring system from the ground up. The Skraup synthesis, a classic name reaction, is exceptionally well-suited for this purpose.[2][3] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid to form a quinoline.[4]

Causality Behind the Experimental Choices

By starting with a pre-functionalized aniline, the final substitution pattern of the quinoline is precisely controlled. For the synthesis of this compound, the logical starting material is 2,5-dibromoaniline.

-

2,5-Dibromoaniline: This starting material ensures that the bromine atoms are locked into the desired positions from the outset.

-

Glycerol & Sulfuric Acid: Under the strong dehydrating conditions of concentrated sulfuric acid, glycerol is converted in situ to acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[5]

-

Mechanism: The synthesis proceeds via a series of well-understood steps:

-

Michael Addition: The amino group of 2,5-dibromoaniline performs a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration & Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the fully aromatic this compound.

-

-

Oxidizing Agent: The aniline starting material itself can act as the oxidizing agent for the final aromatization step (by being reduced). However, an external oxidizing agent like nitrobenzene or arsenic acid is often added to improve the yield and efficiency.[2][4] Ferrous sulfate (FeSO₄) is frequently used as a moderator to control the often exothermic and sometimes violent nature of the reaction.[2]

Experimental Protocol: Skraup Synthesis from 2,5-Dibromoaniline

-

Reaction Setup: In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

-

Reagent Addition: Add 2,5-dibromoaniline and ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the mixture.

-

Heating: Heat the mixture gently and carefully. The reaction is highly exothermic and may require initial cooling before controlled heating to reflux (typically around 130-150 °C) for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and neutralize it carefully with an excess of sodium hydroxide solution to precipitate the crude product and unreacted starting materials.

-

Purification: The crude product is often purified by steam distillation. The this compound is volatile with steam and co-distills, leaving non-volatile impurities behind.

-

Isolation: The distilled product can be collected, filtered, and recrystallized from a suitable solvent to yield the pure compound.

Visualizing the Pathway: Skraup Synthesis

Caption: Key stages of the Skraup synthesis of this compound.

Chapter 3: Modern Strategies: Directed C-H Functionalization

Modern synthetic chemistry increasingly favors C-H functionalization, an approach that forms C-C or C-X bonds by directly transforming C-H bonds, thus offering superior atom economy. For quinolines, the use of a directing group is a powerful strategy to achieve high regioselectivity at positions that are otherwise difficult to functionalize.

Causality Behind the Experimental Choices: The N-Oxide Strategy

The N-oxide group is an excellent directing group for functionalizing the C8 position of quinoline.[6][7] This is achieved through the formation of a stable, five-membered metallocycle intermediate during the catalytic cycle. Rhodium(III) catalysts have proven particularly effective for this transformation.[6][8]

-

Quinoline N-Oxide: The oxygen atom of the N-oxide acts as a Lewis basic site that coordinates to the metal center (e.g., Rhodium). This chelation brings the catalyst into close proximity to the C8-H bond, enabling its selective activation over all other C-H bonds in the molecule.[9]

-

C8 Bromination: Using an electrophilic bromine source like N-Bromosuccinimide (NBS), the activated C8 position can be efficiently brominated.[6]

-

Sequential Bromination: While this method provides exquisite control for C8 functionalization, obtaining the 5,8-dibromo derivative requires a subsequent step. After C8 bromination and removal of the N-oxide directing group, a second bromination can be performed. The existing bromine at C8 is deactivating and meta-directing, which would not favor substitution at C5. However, under the strongly acidic conditions described in Chapter 1, bromination of 8-bromoquinoline would still be expected to yield the 5,8-disubstituted product.

-

C5 Bromination: Alternatively, using an 8-aminoquinoline derivative as the starting point, the amino group can be used as a directing group to achieve C5 bromination.[10][11] This highlights the versatility of directing group strategies.

Conceptual Workflow: C-H Functionalization Route

-

N-Oxidation: Quinoline is oxidized to quinoline N-oxide using an oxidant like m-CPBA or H₂O₂.

-

C8-Bromination: The quinoline N-oxide undergoes Rh(III)-catalyzed C-H activation and bromination at the C8 position with NBS.[6]

-

Deoxygenation: The N-oxide is removed (reduced) back to the quinoline using a reagent like PCl₃ or zinc dust.

-

C5-Bromination: The resulting 8-bromoquinoline is subjected to electrophilic bromination as described in Chapter 1 to install the second bromine atom at the C5 position.

Visualizing the Pathway: C-H Activation Workflow

Caption: A multi-step workflow for this compound via C-H activation.

Comparative Summary of Synthetic Routes

| Feature | Direct Bromination | Skraup Synthesis | C-H Functionalization Route |

| Starting Material | Quinoline | 2,5-Dibromoaniline | Quinoline |

| Key Reagents | Br₂, Ag₂SO₄, H₂SO₄ | Glycerol, H₂SO₄, FeSO₄ | m-CPBA, Rh(III) catalyst, NBS, PCl₃ |

| Selectivity | Moderate to Good | Excellent (pre-defined) | Excellent (directing group control) |

| Number of Steps | 1 | 1 | 4 |

| Reaction Conditions | Harsh (conc. acid) | Harsh (conc. acid, high temp) | Mixed (mild to harsh) |

| Key Advantages | Fewest steps | Excellent regiocontrol | High selectivity, modern approach |

| Key Disadvantages | Requires catalyst, harsh | Exothermic/violent potential | Multi-step, expensive catalyst |

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.

-